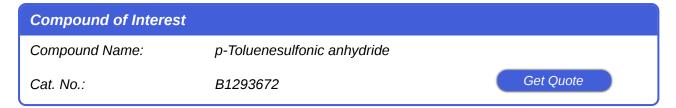


# In-Depth Technical Guide to the Spectroscopic Data of p-Toluenesulfonic Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **p-toluenesulfonic anhydride**. Due to the limited availability of experimentally derived public data, this document combines reported data with computationally predicted values to offer a comprehensive resource. The guide also includes a detailed experimental protocol for a common application of **p-toluenesulfonic anhydride** and a visualization of the corresponding reaction mechanism.

## **Spectroscopic Data**

The spectroscopic data for **p-toluenesulfonic anhydride** is summarized below. It is important to note that while the <sup>1</sup>H NMR data is based on a reported spectrum, the <sup>13</sup>C NMR and IR data are predicted using computational methods due to the scarcity of publicly available experimental spectra.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **p-Toluenesulfonic Anhydride** 



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.85	Doublet	Aromatic CH (ortho to SO <sub>2</sub> )
~7.40	Doublet	Aromatic CH (meta to SO <sub>2</sub> )
~2.45	Singlet	Methyl (CH₃)

Solvent: CDCl<sub>3</sub>, Internal Standard: Si(CH<sub>3</sub>)<sub>4</sub>[1]

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **p-Toluenesulfonic Anhydride** 

Predicted Chemical Shift (δ) ppm	Assignment
147.5	Quaternary Aromatic C (para to CH₃)
131.8	Quaternary Aromatic C (ipso to SO <sub>2</sub> )
130.5	Aromatic CH (meta to SO <sub>2</sub> )
129.2	Aromatic CH (ortho to SO <sub>2</sub> )
21.8	Methyl (CH₃)

Data computationally predicted using Advanced Chemistry Development (ACD/Labs) software. Experimental values may vary.

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for p-Toluenesulfonic Anhydride



Predicted Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~1595	Medium	Aromatic C=C stretch
~1450	Medium	C-H bend (methyl)
~1380	Strong	Asymmetric SO <sub>2</sub> stretch
~1190	Strong	Symmetric SO <sub>2</sub> stretch
~1100	Strong	S-O-S stretch
~815	Strong	C-H out-of-plane bend (p-disubstituted)

Data computationally predicted. Experimental values may vary.

## **Experimental Protocols**

A common application of **p-toluenesulfonic anhydride** is the tosylation of alcohols, which converts them into tosylates, excellent leaving groups for nucleophilic substitution reactions.

## **Protocol: Tosylation of a Primary Alcohol**

This protocol describes the general procedure for the tosylation of a primary alcohol using **p-toluenesulfonic anhydride**.

#### Materials:

- Primary alcohol
- p-Toluenesulfonic anhydride
- Pyridine (anhydrous)
- · Dichloromethane (DCM, anhydrous)
- Deionized water



- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- · Separatory funnel
- Rotary evaporator

#### Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add anhydrous pyridine to the stirred solution.
- In a separate container, dissolve p-toluenesulfonic anhydride in a minimal amount of anhydrous dichloromethane.
- Add the **p-toluenesulfonic anhydride** solution dropwise to the alcohol solution at 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

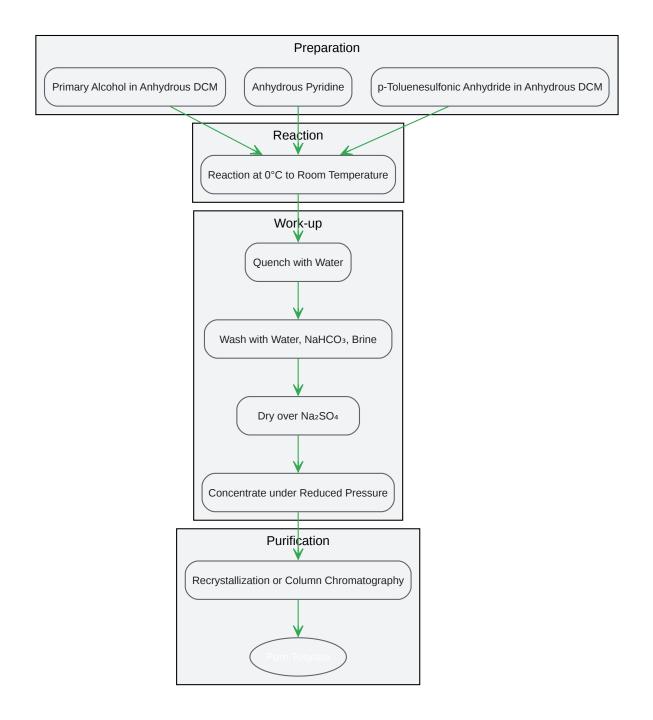


- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude tosylate.
- The crude product can be purified by recrystallization or column chromatography.

# Visualizations Tosylation Reaction Workflow

The following diagram illustrates the general workflow for the tosylation of an alcohol using **p-toluenesulfonic anhydride**.





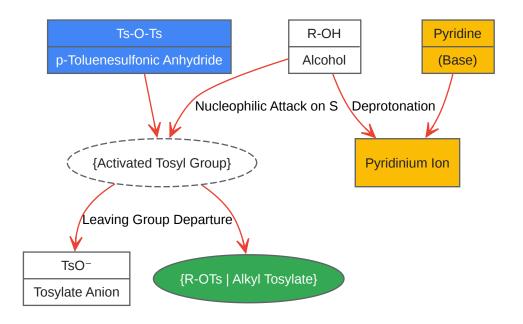
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Caption: Workflow for the tosylation of a primary alcohol.



## **Mechanism of Alcohol Tosylation**

The diagram below outlines the signaling pathway, or reaction mechanism, for the tosylation of an alcohol with **p-toluenesulfonic anhydride** in the presence of pyridine.



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Caption: Mechanism of alcohol tosylation.

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### References

- 1. tcichemicals.com [tcichemicals.com]
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